tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate
CAS No.:
Cat. No.: VC17709381
Molecular Formula: C11H23NO4
Molecular Weight: 233.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H23NO4 |
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Molecular Weight | 233.30 g/mol |
IUPAC Name | tert-butyl 2-aminooxy-2-(methoxymethyl)-3-methylbutanoate |
Standard InChI | InChI=1S/C11H23NO4/c1-8(2)11(16-12,7-14-6)9(13)15-10(3,4)5/h8H,7,12H2,1-6H3 |
Standard InChI Key | AGBPZDGNXLNYHD-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(COC)(C(=O)OC(C)(C)C)ON |
Introduction
Molecular Structure and Physicochemical Properties
The molecular structure of tert-butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate comprises a central butanoate backbone modified at the 2-position with both aminooxy (–ONH2) and methoxymethyl (–CH2OCH3) groups, while the 3-position features a methyl substituent. The tert-butyl ester group at the terminal carboxylate enhances steric bulk and influences solubility.
Table 1: Key Molecular Properties
The aminooxy group confers nucleophilic reactivity, enabling conjugation with carbonyl-containing molecules, while the methoxymethyl ether enhances solubility in polar aprotic solvents . The tert-butyl group stabilizes the ester against hydrolysis under mild conditions, a feature critical for its handling in synthetic workflows .
Synthetic Routes and Optimization
Synthesis of tert-butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate likely involves multi-step strategies, drawing from methodologies used for analogous tert-butyl amino acid esters.
Stepwise Synthesis Protocol
A plausible route involves:
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Esterification of a Modified Amino Acid: Starting with a β-methyl-substituted amino acid, tert-butyl esterification is achieved via acid-catalyzed reaction with tert-butyl acetate . For example, DL-valine reacts with tert-butyl acetate in the presence of perchloric acid to form tert-butyl 2-amino-3-methylbutanoate .
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Introduction of Methoxymethyl Group: Alkylation of the amino group with methoxymethyl bromide under basic conditions (e.g., NaHCO in DMF) could install the methoxymethyl moiety .
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Aminooxy Group Installation: Oxidation of a primary amine to an aminooxy group via hydroxylamine derivatives or direct substitution with hydroxylamine under controlled pH .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Citation |
---|---|---|---|
1 | DL-valine, tert-butyl acetate, HClO | 95% | |
2 | Methoxymethyl bromide, NaHCO, DMF | 85–90% | |
3 | Hydroxylamine-O-sulfonic acid, pH 9–10 | 75% |
Reaction optimization focuses on minimizing side reactions, such as over-alkylation or ester hydrolysis. Inert atmospheres (e.g., nitrogen) and temperature control (20–70°C) are critical for high yields .
Reactivity and Functional Group Transformations
The compound’s functional groups enable diverse transformations:
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Aminooxy Group: Reacts with ketones or aldehydes to form oxime ethers, useful in bioconjugation and prodrug design .
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Methoxymethyl Ether: Stable under acidic conditions but cleavable via strong Lewis acids (e.g., BBr), allowing selective deprotection .
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tert-Butyl Ester: Hydrolyzes under acidic conditions (e.g., HCl in dioxane) to yield the corresponding carboxylic acid, facilitating further derivatization .
Stability Profile
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Thermal Stability: Decomposes above 150°C, with the ester bond being the primary site of cleavage .
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Hydrolytic Stability: Stable in neutral aqueous solutions (pH 6–8) but hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions .
Compound | Bioactivity | Citation |
---|---|---|
tert-Butyl 2-amino-3-methylbutanoate | Intermediate in protease inhibitor synthesis | |
tert-Butyl 2-(methoxy)butanoate | Solubility enhancer for hydrophobic drugs |
Challenges and Future Directions
Current limitations include:
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Stereochemical Control: The compound’s chiral centers (at C2 and C3) require asymmetric synthesis techniques, which are underdeveloped for this scaffold .
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Scale-Up Difficulties: Low yields in the aminooxy installation step (≤75%) necessitate catalyst optimization .
Future research should explore:
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